molecular formula C12H9N3O B2949036 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 71435-39-7

7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2949036
CAS No.: 71435-39-7
M. Wt: 211.224
InChI Key: FRFOBNOUFSXEHO-UHFFFAOYSA-N
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Description

“7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 71435-39-7 . It has a molecular weight of 211.22 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one”, involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .


Molecular Structure Analysis

The molecular structure of “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” can be represented by the InChI Code: 1S/C12H9N3O/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16) .


Chemical Reactions Analysis

The chemical reactions involving “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” include its conversion to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .


Physical and Chemical Properties Analysis

“7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a powder at room temperature .

Mechanism of Action

While the exact mechanism of action for “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is not specified in the search results, pyrrolo[2,3-d]pyrimidine derivatives have been shown to exhibit biological activities like enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .

Safety and Hazards

The safety information for “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” includes a warning signal word, with hazard statements H303 and H313 . Precautionary statement P312 is also provided .

Future Directions

The future directions for “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” and its derivatives could involve further exploration of their antimicrobial and antiviral activities . As pathogenic bacteria continuously evolve mechanisms of resistance to currently used antibacterial compounds, the synthesis of novel and robust antibacterial drugs like “7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is crucial to overcome bacterial resistance .

Properties

IUPAC Name

7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOBNOUFSXEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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